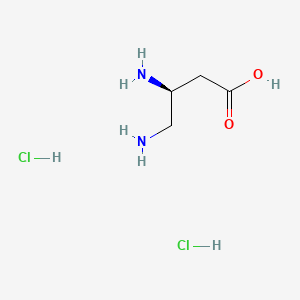

(S)-3,4-Diaminobutyric acid dihydrochloride

Descripción general

Descripción

(S)-3,4-Diaminobutyric acid dihydrochloride is a chiral diamino acid derivative It is a white crystalline powder that is highly soluble in water

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-diaminobutyric acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with L-aspartic acid.

Reduction: L-aspartic acid is reduced to L-3,4-diaminobutyric acid using a reducing agent such as lithium aluminum hydride.

Hydrochloride Formation: The resulting L-3,4-diaminobutyric acid is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3,4-Diaminobutyric acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be further reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Oxo derivatives of (S)-3,4-diaminobutyric acid.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biochemical Mechanism of Action

The primary mechanism of action for (S)-3,4-Diaminobutyric acid dihydrochloride is its role as a non-competitive inhibitor of GABA transaminase . This inhibition prevents the conversion of gamma-aminobutyric acid (GABA) back to glutamate, leading to increased levels of GABA in the nervous system. The elevation of GABA can enhance inhibitory signaling, which may have therapeutic implications for various neurological conditions.

Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a reagent for synthesizing complex organic molecules. Its ability to modify functional groups makes it valuable in developing new chemical entities.

Biology

- Amino Acid Metabolism Studies : It plays a crucial role in research related to amino acid metabolism and enzyme interactions. The compound's effects on GABAergic signaling pathways are particularly relevant for understanding neurological functions.

Medicine

- Therapeutic Potential : There is growing interest in this compound as a potential treatment for neurological disorders such as epilepsy and anxiety disorders due to its GABAergic activity.

- Research on Metabolic Disorders : The compound may also be explored for its effects on metabolic pathways, potentially aiding in the treatment of conditions like obesity or diabetes.

Case Study 1: Neurological Applications

Research has shown that compounds that elevate GABA levels can reduce neuronal excitability. A study demonstrated that this compound effectively increased GABA concentrations in animal models, suggesting its potential for treating epilepsy .

Case Study 2: Synthesis of Antibiotics

The compound has been used as an intermediate in synthesizing certain antibiotics. Its structural properties allow it to be modified into various derivatives that exhibit antibacterial activity .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Organic synthesis reagent | Used in synthesizing complex molecules with high specificity |

| Biology | Amino acid metabolism studies | Influences GABAergic signaling pathways |

| Medicine | Neurological disorders treatment | Potential therapeutic effects observed in animal models |

Mecanismo De Acción

The mechanism of action of (S)-3,4-diaminobutyric acid dihydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It may affect metabolic pathways involving amino acid synthesis and degradation.

Comparación Con Compuestos Similares

®-3,4-Diaminobutyric Acid Dihydrochloride: The enantiomer of (S)-3,4-diaminobutyric acid dihydrochloride.

L-2,3-Diaminopropionic Acid Dihydrochloride: A structurally similar compound with one less carbon atom in the backbone.

Uniqueness:

Chirality: The (S)-enantiomer has specific interactions with chiral biological molecules, making it unique in its biological activity.

Chemical Properties: Its unique arrangement of amino groups allows for specific chemical reactions that are not possible with other similar compounds.

Actividad Biológica

(S)-3,4-Diaminobutyric acid dihydrochloride (DAB) is a chiral diamino acid notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H12Cl2N2O2

- Molecular Weight : 195.06 g/mol

- Structure : The compound features two amino groups located on the 3rd and 4th carbon atoms of a butyric acid backbone, which contributes to its unique biological activity.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : DAB can act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and inhibiting enzyme activity. This is particularly significant in metabolic pathways involving amino acids.

- Receptor Interaction : The compound may interact with cell surface receptors, modulating signal transduction pathways that affect neurotransmitter systems. This interaction is crucial for its potential neuroprotective effects .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been studied for its role in:

- Modulating Neurotransmitter Release : DAB may influence the release and uptake of neurotransmitters, potentially aiding in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases .

- Protecting Neuronal Cells : Studies have shown that DAB can protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neuronal death .

Antimicrobial Activity

Some studies have suggested that DAB exhibits antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in pathogens .

Case Studies and Experimental Evidence

- Neurobiology Studies : A study investigated the effects of DAB on neuronal cultures exposed to neurotoxic agents. Results indicated that DAB significantly reduced cell death and preserved neuronal integrity, suggesting its potential as a therapeutic agent in neuroprotection .

- Antimicrobial Research : In vitro tests showed that DAB had inhibitory effects on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial growth was attributed to its interference with metabolic processes .

- Enzyme Interaction Studies : Research highlighted DAB's role as an inhibitor of specific enzymes involved in amino acid metabolism. This inhibition could lead to altered metabolic states beneficial for certain therapeutic applications.

Summary of Findings

Propiedades

IUPAC Name |

(3S)-3,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSOFTBXTQXELE-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672099 | |

| Record name | (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141318-80-1 | |

| Record name | (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.